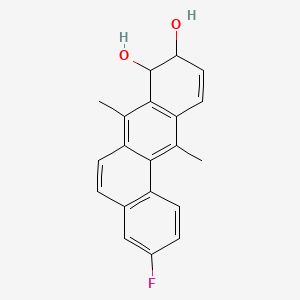
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol: is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom, two methyl groups, and two hydroxyl groups attached to a tetraphene backbone. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-dione.
Reduction: Formation of 3-fluoro-7,12-dimethyl-8,9-dihydrotetraphene.
Substitution: Formation of 3-amino-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol.
Applications De Recherche Scientifique
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and altering their signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol
- 11-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol
- (8S,9S)-3-Fluoro-7,12-dimethyl-8,9-dihydrobenzo[a]anthracene-8,9-diol
Uniqueness
3-Fluoro-7,12-dimethyl-8,9-dihydrotetraphene-8,9-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
87559-70-4 |
|---|---|
Formule moléculaire |
C20H17FO2 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
3-fluoro-7,12-dimethyl-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C20H17FO2/c1-10-15-7-8-17(22)20(23)19(15)11(2)14-5-3-12-9-13(21)4-6-16(12)18(10)14/h3-9,17,20,22-23H,1-2H3 |
Clé InChI |
MLCPZPOMXILTQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=C(C4=C1C(C(C=C4)O)O)C)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)


![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
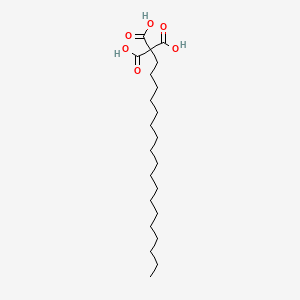
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

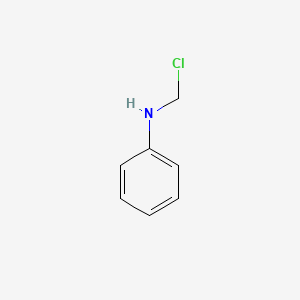
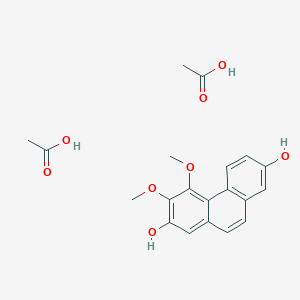
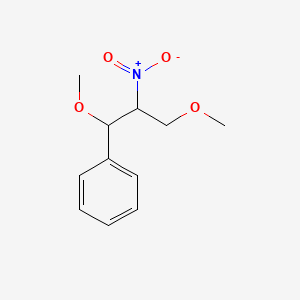
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
